2-((6-((4-Chlorophenyl)amino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)ethan-1-ol
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Overview
Description
2-((6-((4-Chlorophenyl)amino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)ethan-1-ol is a complex organic compound with a molecular formula of C12H11ClN6O2 and a molecular weight of 306.71 g/mol This compound is characterized by the presence of a chlorophenyl group, an oxadiazolo-pyrazinyl core, and an ethan-1-ol moiety
Preparation Methods
The synthesis of 2-((6-((4-Chlorophenyl)amino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)ethan-1-ol involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazolo-pyrazinyl core: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazolo-pyrazinyl core.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenylamine reacts with the oxadiazolo-pyrazinyl core.
Attachment of the ethan-1-ol moiety: The final step involves the reaction of the intermediate compound with an ethan-1-ol derivative to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-((6-((4-Chlorophenyl)amino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((6-((4-Chlorophenyl)amino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((6-((4-Chlorophenyl)amino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to act as a proton transporter across mitochondrial membranes, which can lead to mitochondrial uncoupling. This process disrupts the normal function of mitochondria, leading to various cellular effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-((6-((4-Chlorophenyl)amino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)ethan-1-ol can be compared with other similar compounds, such as:
Benzo[c][1,2,5]oxadiazoles: These compounds share the oxadiazole core but differ in their substituents and overall structure.
Benzo[c][1,2,5]thiadiazoles: These compounds have a similar structure but contain a sulfur atom instead of an oxygen atom in the oxadiazole ring.
Spiro[1,2,5]oxadiazolo[3,4-b]pyrazine derivatives: These compounds have a spiro structure and are studied for their unique chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(4-chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6O2/c13-7-1-3-8(4-2-7)15-10-9(14-5-6-20)16-11-12(17-10)19-21-18-11/h1-4,20H,5-6H2,(H,14,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYWAGADDWYRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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